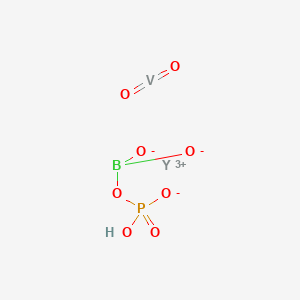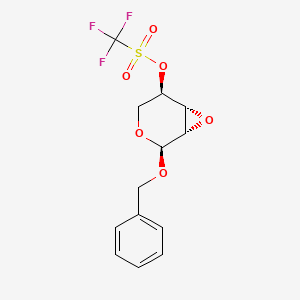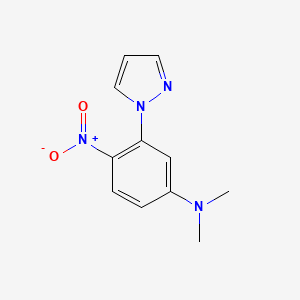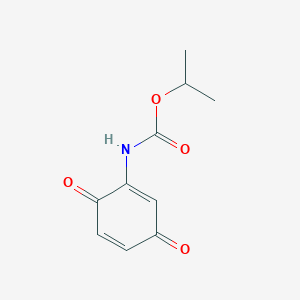
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of isopropyl carbamate with a suitable precursor of the 3,6-dioxocyclohexa-1,4-dien-1-yl moiety. One common method involves the use of N-bromosuccinimide in acetonitrile at room temperature, followed by extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbamates depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells overexpressing certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Seratrodast: A thromboxane A2 receptor antagonist with a similar dioxocyclohexadiene structure.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase with a related chemical structure.
Uniqueness
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is unique due to its specific combination of the isopropyl carbamate and dioxocyclohexa-1,4-dien-1-yl moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
64888-06-8 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
propan-2-yl N-(3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)11-8-5-7(12)3-4-9(8)13/h3-6H,1-2H3,(H,11,14) |
Clave InChI |
ZWOSRJDXFOVLOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


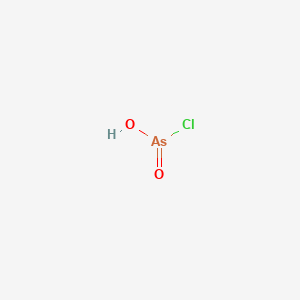
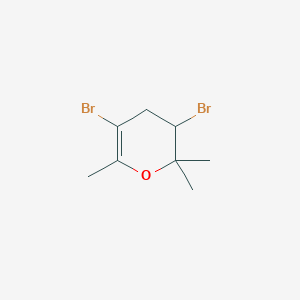
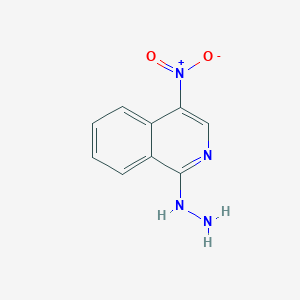
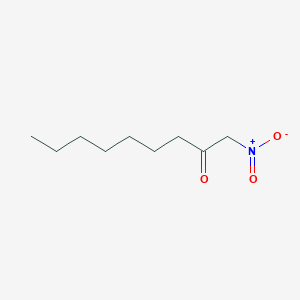

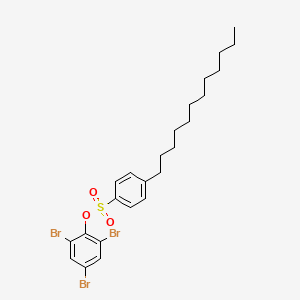
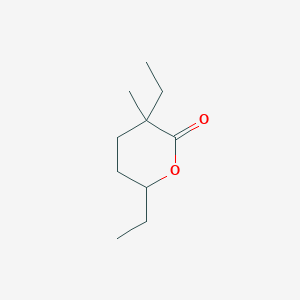
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
